molecular formula C3ClF11NP B14572359 1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine CAS No. 61558-09-6

1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine

Cat. No.: B14572359
CAS No.: 61558-09-6
M. Wt: 325.45 g/mol
InChI Key: ZRDPZNRYVNUYGD-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a complex organophosphorus compound. It is characterized by the presence of multiple fluorine atoms and a phosphorus center, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of phosphorus trichloride with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process would likely include steps for purification and isolation of the final product to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.

Scientific Research Applications

1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s multiple fluorine atoms can form strong hydrogen bonds and electrostatic interactions, influencing the activity of these targets. The phosphorus center can also participate in various chemical reactions, further modulating the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-phosphine: Similar structure but lacks the lambda5 designation.

    1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-phosphorane: Similar structure but with different oxidation state of phosphorus.

Uniqueness

1-Chloro-1,1-difluoro-N,N,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its specific arrangement of fluorine atoms and the lambda5 designation, which indicates a particular oxidation state and coordination environment of the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61558-09-6

Molecular Formula

C3ClF11NP

Molecular Weight

325.45 g/mol

IUPAC Name

N-[chloro-difluoro-(trifluoromethyl)-λ5-phosphanyl]-1,1,1-trifluoro-N-(trifluoromethyl)methanamine

InChI

InChI=1S/C3ClF11NP/c4-17(14,15,3(11,12)13)16(1(5,6)7)2(8,9)10

InChI Key

ZRDPZNRYVNUYGD-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)P(C(F)(F)F)(F)(F)Cl)(F)(F)F

Origin of Product

United States

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